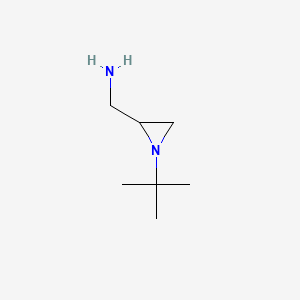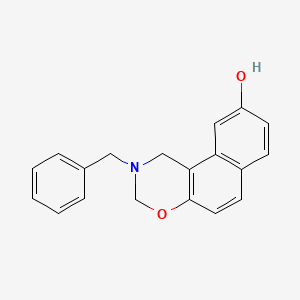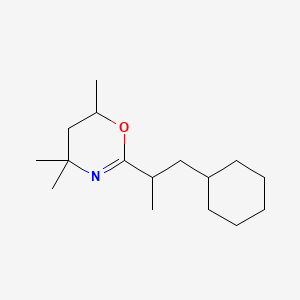
7-BENZOFURANOL, 2,3-DIHYDRO-2,2-DIMETHYL-, CARBAMATE (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is a derivative of benzofuran, characterized by the presence of a carbamate ester group. Its molecular formula is C12H15NO3, and it has a molecular weight of 221.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with carbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Industry: Industrially, it is used in the production of polymers and resins. Its reactivity makes it suitable for creating materials with specific properties, such as increased durability and resistance to chemicals.
Mécanisme D'action
The mechanism of action of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Carbofuran: Another carbamate ester with similar insecticidal properties.
Phenylcarbamate: Known for its use in pharmaceuticals as a muscle relaxant.
Methylcarbamate: Used in the production of pesticides.
Uniqueness: 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) is unique due to its specific structural features, such as the benzofuran ring and the dimethyl substitution. These features confer distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
Numéro CAS |
4790-87-8 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) carbamate |
InChI |
InChI=1S/C11H13NO3/c1-11(2)6-7-4-3-5-8(9(7)15-11)14-10(12)13/h3-5H,6H2,1-2H3,(H2,12,13) |
Clé InChI |
QTBBEJJXBYGFAP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B12814227.png)


![10-Phenyl-10H-benzo[4,5]thieno[3,2-b]indole](/img/structure/B12814248.png)

![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)








